molecular formula C15H10N4OS B5718758 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B5718758
M. Wt: 294.3 g/mol
InChI Key: QYAQSETZMWZYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been reported that the compound can interact with metal ions such as copper, iron, and zinc, leading to the formation of a complex that exhibits fluorescence. The compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one have been studied in vitro and in vivo. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

The compound 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify. Another advantage is that the compound exhibits fluorescence, making it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to further investigate the mechanism of action of the compound to better understand its potential applications. Another direction is to explore the use of the compound as a photosensitizer in photodynamic therapy. Additionally, the compound could be further studied for its potential use as an anti-cancer drug or as an anti-inflammatory agent. Finally, the compound could be modified to improve its properties or to create new derivatives with different applications.

Synthesis Methods

The synthesis of 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2-amino-1,3,4-thiadiazole with 2-naphthyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields the desired compound in good yields and high purity. Other methods include the reaction of 2-amino-1,3,4-thiadiazole with 2-naphthyl isothiocyanate or the reaction of 2-amino-1,3,4-thiadiazole with 2-naphthyl carboxylic acid followed by cyclization.

Scientific Research Applications

The compound 3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields of science. The compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The compound has also been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-methyl-7-naphthalen-2-yl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c1-9-14(20)19-15(17-16-9)21-13(18-19)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAQSETZMWZYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(naphthalen-2-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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